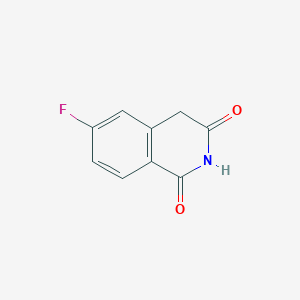

1,3(2H,4H)-Isoquinolinedione, 6-fluoro-

Description

Architectural Significance of the Isoquinoline-1,3(2H,4H)-dione Scaffold in Heterocyclic Chemistry

The isoquinoline-1,3(2H,4H)-dione core, also known as homophthalimide, is a bicyclic aromatic compound containing a benzene (B151609) ring fused to a dihydropyridine (B1217469) ring with two carbonyl groups. This scaffold has been the subject of numerous studies due to its presence in various biologically active molecules. nih.gov The planarity and aromaticity of the core provide a rigid framework that can be functionalized at various positions to interact with biological targets. The synthesis of isoquinoline-1,3(2H,4H)-dione derivatives is well-established, often involving cascade reactions of N-alkyl-N-methacryloyl benzamides. rsc.org

Below is a data table outlining some of the computed physicochemical properties of the parent scaffold, Isoquinoline-1,3(2H,4H)-dione.

| Property | Value |

| Molecular Formula | C₉H₇NO₂ |

| Molecular Weight | 161.16 g/mol |

| XLogP3 | 0.7 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 0 |

| Topological Polar Surface Area | 46.2 Ų |

| Data sourced from PubChem CID 349435 nih.gov |

The Rationale for Fluorine Incorporation: A Focus on the C6 Position in 1,3(2H,4H)-Isoquinolinedione, 6-fluoro-

The introduction of a fluorine atom into an organic molecule can profoundly influence its properties. nih.gov In the context of 1,3(2H,4H)-Isoquinolinedione, 6-fluoro-, the placement of fluorine at the C6 position is a strategic choice designed to modulate the molecule's electronic landscape and conformational preferences.

Fluorine is the most electronegative element, and its incorporation into the isoquinolinedione scaffold at the C6 position is expected to have significant electronic consequences. The strong electron-withdrawing nature of fluorine can alter the electron density distribution across the aromatic ring and influence the reactivity of the entire molecule. This can impact intermolecular interactions, such as hydrogen bonding and π-π stacking, which are crucial for molecular recognition processes.

The introduction of fluorine can also affect the acidity or basicity of nearby functional groups and alter the molecule's metabolic stability by blocking sites susceptible to oxidative metabolism. Computational studies on related quinoline (B57606) derivatives have shown that halogen substitution significantly alters the reactive nature of the quinoline moiety. researchgate.net

A comparison of the parent scaffold with the expected properties of its 6-fluoro derivative is presented below.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | XLogP3 (Predicted) |

| Isoquinoline-1,3(2H,4H)-dione | C₉H₇NO₂ | 161.16 | 0.7 |

| 1,3(2H,4H)-Isoquinolinedione, 6-fluoro- | C₉H₆FNO₂ | 179.15 | ~1.1 (Estimated increase due to fluorination) |

While the core isoquinoline-1,3(2H,4H)-dione scaffold is largely planar, the introduction of substituents can influence its conformation and the spatial arrangement of its functional groups. Fluorine, being a relatively small atom, is not expected to introduce significant steric hindrance. However, its unique stereoelectronic effects can play a role in dictating the preferred conformation of flexible side chains, should they be present.

In more flexible ring systems, the "gauche effect" is a known phenomenon where a fluorine atom prefers a gauche (60°) dihedral angle with respect to an adjacent electronegative atom or group. While the aromatic nature of the isoquinolinedione core limits such rotational freedom, the electronic influence of the C6-fluorine can still impact the orientation of substituents on the nitrogen atom or at the C4 position. Conformational analysis of related flexible cyclic systems has demonstrated the significant impact of fluorination on molecular shape. dalalinstitute.com The planarity of the core isoquinoline (B145761) ring system has been confirmed in crystallographic studies of related derivatives. nih.govnih.gov

Properties

IUPAC Name |

6-fluoro-4H-isoquinoline-1,3-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6FNO2/c10-6-1-2-7-5(3-6)4-8(12)11-9(7)13/h1-3H,4H2,(H,11,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDXSDBASCSXKCZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC(=C2)F)C(=O)NC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70475968 | |

| Record name | 1,3(2H,4H)-Isoquinolinedione, 6-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70475968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

501130-46-7 | |

| Record name | 1,3(2H,4H)-Isoquinolinedione, 6-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70475968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 1,3 2h,4h Isoquinolinedione, 6 Fluoro and Its Analogues

Radical-Mediated Cyclization and Cascade Reactions

Radical cascade reactions have emerged as a powerful tool for the synthesis of isoquinoline-1,3-diones, primarily utilizing acryloyl benzamides as versatile starting materials. rsc.org These reactions involve the generation of a radical species that adds to the alkene moiety of the acryloyl benzamide (B126), followed by an intramolecular cyclization to form the desired heterocyclic ring system.

A broad range of synthetic methods employing acryloyl benzamides as key substrates have been developed, utilizing various radical precursors to furnish the isoquinoline-1,3-dione core. rsc.org These precursors can be sources of carbon, sulfur, phosphorus, nitrogen, silicon, and bromine radicals, highlighting the versatility of this approach. rsc.org

One notable strategy involves a copper-controlled divergent cyclization of benzamides. rsc.org Under metal-free conditions, the reaction of methacryloyl benzamides with perfluoroalkyl iodides in the presence of azobisisobutyronitrile (AIBN) undergoes a cascade radical addition/cyclization to yield perfluorinated isoquinolinediones as the major product. rsc.org Conversely, the introduction of a copper(I) iodide (CuI) catalyst redirects the cyclization process to produce isoquinolinediones featuring an α-cyano quaternary carbon center. rsc.org This method is valued for its controllable divergent synthesis, broad substrate scope, and practical reaction conditions. rsc.org

Table 1: Catalyst-Controlled Divergent Synthesis of Isoquinolinediones

| Catalyst | Radical Precursor | Major Product | Reference |

|---|---|---|---|

| None (AIBN initiator) | Perfluoroalkyl iodides | Perfluorinated Isoquinolinediones | rsc.org |

Other radical precursors, such as those generated from N-hydroxyphthalimide (NHPI) esters, monoalkyl oxalates, and alkyl boronic acids, have also been successfully employed in these cascade reactions, often facilitated by visible light. researchgate.net For instance, a tandem radical cyclization using the stable and easy-to-handle carbon tetrabromide (CBr4) as a bromine source has been developed to construct brominated isoquinolinediones. nih.gov

To align with the principles of green chemistry, significant effort has been directed towards developing metal-free radical functionalization methods for the synthesis of isoquinolinediones.

The introduction of a sulfonyl group into the isoquinolinedione structure can be achieved through radical-mediated pathways. A three-component reaction has been developed involving cyclobutanone (B123998) oxime esters, DABCO·(SO2)2, and N-alkyl-N-methacryloyl benzamides to generate sulfonyl-containing isoquinoline-1,3-(2H,4H)-diones. researchgate.net This approach, along with others that utilize arylsulfonylhydrazides, proceeds via radical addition and cyclization to yield the desired functionalized products under mild conditions. researchgate.netresearchgate.net These methods provide an opportunity to synthesize novel bioactive compounds. researchgate.net

A metal-free, alkyl radical-induced addition/cyclization reaction provides a novel route to 4-substituted isoquinoline-1,3(2H,4H)-dione derivatives. rsc.org This process involves the cleavage of a C(sp³)–H bond from simple ketones and alcohols, which generates an alkyl radical. rsc.org This radical then participates in the alkylation of the double bond in an acrylamide (B121943) substrate, followed by an intramolecular cyclization to form the final product. rsc.org This oxidative functionalization represents a direct and efficient method for C–C bond formation and construction of the isoquinolinedione ring. rsc.org

Table 2: Substrates for Metal-Free C(sp³)–H Bond Alkylation/Cyclization

| C(sp³)–H Source | Substrate | Product Type | Reference |

|---|---|---|---|

| Ketones | Acrylamide | 4-Substituted Isoquinoline-1,3(2H,4H)-dione | rsc.org |

Metal-Free Radical Functionalization Strategies

Photochemical and Visible-Light-Induced Transformations

Photochemical methods, particularly those using visible light, offer mild and sustainable alternatives to traditional synthetic protocols. These reactions often proceed under ambient temperature and pressure, providing rapid access to complex molecules.

A novel and efficient visible-light-induced carboperfluoroalkylation of alkenes has been developed for the synthesis of perfluorinated isoquinoline-1,3-diones. acs.orgnih.gov This method utilizes N-alkyl-N-methacryloyl benzamides as the alkene substrate and readily available perfluoroalkyl iodides or bromides as the source of the perfluoroalkyl (Rf) radical. acs.orgnih.govresearchgate.net The reaction proceeds under mild conditions, allowing for the incorporation of a wide variety of perfluorinated groups. nih.gov This strategy provides a rapid and direct entry to a range of perfluorinated isoquinoline-1,3(2H,4H)-diones, which are of significant interest in medicinal chemistry. acs.orgresearchgate.net

Table 3: Incorporated Perfluoroalkyl Groups via Visible-Light-Induced Cyclization

| Perfluoroalkyl Group | Rf Source | Reference |

|---|---|---|

| CF₃ | CF₃I | acs.orgresearchgate.net |

| C₃F₇ | C₃F₇I | acs.orgnih.gov |

| C₄F₉ | C₄F₉I | acs.orgnih.govresearchgate.net |

| C₆F₁₃ | C₆F₁₃I | acs.orgnih.govresearchgate.net |

| C₈F₁₇ | C₈F₁₇I | acs.orgnih.gov |

| C₁₀F₂₁ | C₁₀F₂₁I | acs.orgnih.gov |

Introduction of Fluorinated Moieties via Photochemical Functionalization of 4-Diazoisoquinoline-1,3(2H,4H)-diones

A modern approach for introducing fluorinated groups into the isoquinoline-1,3(2H,4H)-dione scaffold involves the photochemical functionalization of 4-diazoisoquinoline-1,3(2H,4H)-diones. nih.govacs.org This method leverages the reactivity of diazo compounds under mild photochemical conditions to enable O–H insertion reactions with fluorinated alcohols. acs.orgresearchgate.net

The process is typically conducted under blue light-emitting diode (LED) irradiation (e.g., 455 nm) at around 15 °C. acs.orgnih.gov When 4-diazoisoquinoline-1,3(2H,4H)-dione is dissolved in a fluorinated alcohol, such as 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), the photochemical reaction proceeds efficiently, typically in under two hours. nih.govacs.orgresearchgate.net This reaction is scalable and can be performed on a gram scale, with the added benefit that HFIP can serve as both the reagent and the solvent. acs.org Various N-alkyl-substituted 4-diazoisoquinoline-1,3(2H,4H)-diones have been shown to be effective substrates, yielding the corresponding fluorinated derivatives in serviceable yields, often ranging from 60% to 71%. acs.org

Table 1: Photochemical Synthesis of Fluorinated Isoquinolinedione Derivatives

| Substrate | Light Source | Reagent/Solvent | Reaction Time | Yield |

|---|---|---|---|---|

| 4-Diazo-2-methylisoquinoline-1,3(2H,4H)-dione | Blue LEDs (455 nm) | HFIP | < 2 hours | 67% acs.org |

| 4-Diazo-2-ethylisoquinoline-1,3(2H,4H)-dione | Blue LEDs (455 nm) | HFIP | < 2 hours | 71% acs.org |

| 4-Diazo-2-propylisoquinoline-1,3(2H,4H)-dione | Blue LEDs (455 nm) | HFIP | < 2 hours | 60% acs.org |

Electrochemical Synthesis Protocols

Continuous-Flow Electrochemical Approaches for Isoquinoline-1,3(2H,4H)-diones

Electrochemical methods provide a green and efficient alternative for synthesizing the isoquinoline-1,3(2H,4H)-dione core structure. A continuous-flow electrochemical approach has been developed for the synthesis of 4-(sulfonylmethyl)isoquinoline-1,3(2H,4H)-diones. researchgate.netrsc.org This technique highlights the potential for applying electrochemical principles to the synthesis of analogues like the 6-fluoro variant.

The reaction is performed in a continuous-flow electrolytic cell, which allows for precise control over reaction parameters and facilitates scalability. rsc.org This method operates under metal-free and external oxidant-free conditions, enhancing its environmental credentials. researchgate.netrsc.org The process involves the sulfonylation of activated alkenes, such as N-alkyl-N-methacryloyl benzamides, with sulfonylhydrazides. rsc.org The substrates are passed through the electrolytic cell where the electrochemical reaction is initiated, leading to a radical cascade and cyclization to form the isoquinolinedione ring system in moderate to good yields. researchgate.netrsc.org A key advantage of the continuous-flow setup is that reaction scale-up can be achieved without altering the optimized reaction conditions. rsc.org

Table 2: Continuous-Flow Electrosynthesis of Isoquinolinedione Analogues

| Starting Material | Reagent | Conditions | Key Features |

|---|

Transition Metal-Catalyzed Syntheses

Palladium-Catalyzed Carbonylative Annulation for Isoquinoline-1,3(2H,4H)-diones

Palladium catalysis is a powerful tool for constructing complex heterocyclic frameworks, including the isoquinoline-1,3(2H,4H)-dione skeleton. One such strategy is a palladium-catalyzed carbonylative annulation. researchgate.net This method can involve the reaction of substrates like 1-bromo-2-vinylbenzene with primary amines and carbon monoxide. The chemoselectivity of these reactions can be finely tuned through the choice of ligands and other reaction conditions to favor the formation of the desired isoquinolinedione product. researchgate.net

In a related domino reaction, functionalized isoquinoline-1,3-diones can be synthesized via a palladium-catalyzed intramolecular Heck reaction followed by carbonylation. d-nb.info This process can utilize dimethyl carbonate (DMC) as a green solvent and a non-gaseous source of the carbonyl group, in conjunction with formic acid. d-nb.info The reaction proceeds through a carbopalladation-initiated cyclization, followed by a carbonylative transformation to yield the final product. d-nb.info This approach demonstrates good to excellent yields and a broad tolerance for various functional groups. d-nb.info Another established route involves the palladium-catalyzed C–H activation and annulation of N-methoxybenzamides with 2,3-allenoic acid esters, which regioselectively yields hydroisoquinolones. mdpi.com

Table 3: Palladium-Catalyzed Synthesis of Isoquinolinedione Scaffolds

| Substrates | Catalyst System | CO Source | Key Transformation |

|---|---|---|---|

| 1-Bromo-2-vinylbenzene, Primary Amine | Pd(acac)₂, PCy₃ researchgate.net | CO gas (10 bar) researchgate.net | Carbonylative Annulation researchgate.net |

| o-Haloalkenylbenzamides | Pd(OAc)₂, P(m-tolyl)₃ d-nb.info | Dimethyl Carbonate / Formic Acid d-nb.info | Domino Heck/Carbonylation d-nb.info |

Cascade Reactions Involving Specific Functional Groups

Oxidative Cross-Coupling with Aryl Aldehydes

Cascade reactions offer an efficient route to construct isoquinoline-1,3(2H,4H)-dione derivatives in a single pot. One such method involves a cascade reaction between an N-alkyl-N-methacryloylbenzamide and an aryl aldehyde. rsc.orgnih.gov This process is characterized by an initial oxidative cross-coupling of the activated alkene in the benzamide substrate with the aldehyde's functional group (–CHO). rsc.orgnih.gov

This initial coupling is followed by a radical addition to the aromatic ring of the benzamide moiety, which initiates a cyclization to form the final isoquinoline-1,3(2H,4H)-dione product. rsc.orgnih.gov A significant advantage of this methodology is that it proceeds under mild reaction conditions and does not require metal catalysts or organic solvents, making it an environmentally friendly option. nih.gov The reaction provides good yields of the desired heterocyclic products. nih.gov A related decarbonylative coupling using aliphatic aldehydes as an alkyl radical source has also been developed, further expanding the utility of cascade reactions in this context. rsc.org

Table 4: Cascade Reaction for Isoquinolinedione Synthesis

| Reactant 1 | Reactant 2 | Key Steps | Conditions |

|---|

Modular and Multistep Synthetic Routes to 6-Fluoro-Substituted Isoquinolinediones and Related Derivatives

The construction of the 6-fluoro-1,3(2H,4H)-isoquinolinedione scaffold typically relies on a modular approach where a pre-functionalized, fluorine-containing benzene (B151609) ring is elaborated through a series of reactions to form the final heterocyclic system. A common strategy involves the preparation of a suitable ortho-disubstituted benzene derivative, which can then undergo cyclization to form the dione (B5365651) ring.

A key precursor for the synthesis of 6-fluoro-1,3(2H,4H)-isoquinolinedione is 4-fluorohomophthalic acid or its corresponding anhydride (B1165640). The synthesis of this intermediate often begins with a commercially available fluorinated starting material, such as 4-fluorotoluene (B1294773). A representative multi-step sequence to access the isoquinolinedione core is outlined below.

Synthetic Route Starting from 4-Fluorotoluene:

Oxidation: The methyl group of 4-fluorotoluene is oxidized to a carboxylic acid to yield 4-fluorobenzoic acid.

Ortho-lithiation and Carboxylation: Directed ortho-metalation of a protected 4-fluorobenzoic acid derivative, followed by carboxylation, can introduce a second carboxyl group. However, a more common route involves the functionalization of a related precursor.

Alternative Precursor Synthesis: A more direct approach to a suitable precursor starts from 4-fluoro-o-xylene. Oxidation of one methyl group, followed by conversion to a nitrile and subsequent hydrolysis, can yield the desired 4-fluorohomophthalic acid.

Cyclization with an Amine: 4-Fluorohomophthalic anhydride can be reacted with ammonia (B1221849) or a primary amine in a condensation reaction to form the corresponding N-substituted 6-fluoro-1,3(2H,4H)-isoquinolinedione. The use of different primary amines allows for the modular synthesis of a library of N-substituted analogues.

The following table summarizes a generalized multi-step synthesis for N-substituted 6-fluoro-1,3(2H,4H)-isoquinolinediones.

| Step | Starting Material | Reagents and Conditions | Intermediate/Product | Yield (%) |

| 1 | 4-Fluoro-o-xylene | 1. KMnO4, H2O, heat; 2. H3O+ | 4-Fluoro-2-methylbenzoic acid | 75-85 |

| 2 | 4-Fluoro-2-methylbenzoic acid | 1. SOCl2; 2. NH3(aq) | 4-Fluoro-2-methylbenzamide | 80-90 |

| 3 | 4-Fluoro-2-methylbenzamide | P2O5, heat | 4-Fluoro-2-methylbenzonitrile | 70-80 |

| 4 | 4-Fluoro-2-methylbenzonitrile | 1. LDA, THF, -78 °C; 2. CO2; 3. H3O+ | 4-Fluoro-2-(cyanomethyl)benzoic acid | 60-70 |

| 5 | 4-Fluoro-2-(cyanomethyl)benzoic acid | H2SO4, H2O, heat | 4-Fluorohomophthalic acid | 85-95 |

| 6 | 4-Fluorohomophthalic acid | Acetic anhydride, heat | 4-Fluorohomophthalic anhydride | 90-98 |

| 7 | 4-Fluorohomophthalic anhydride | R-NH2, Acetic acid, heat | N-Substituted 6-fluoro-1,3(2H,4H)-isoquinolinedione | 70-90 |

Detailed Research Findings:

Recent synthetic efforts have focused on developing more efficient and versatile methods for the preparation of functionalized isoquinolinediones. While a direct, high-yield synthesis of 6-fluoro-1,3(2H,4H)-isoquinolinedione is not extensively detailed in readily available literature, the synthesis of related fluorinated isoquinoline (B145761) structures provides insight into potential modular approaches.

For instance, the synthesis of various substituted isoquinolines often proceeds through palladium-catalyzed cross-coupling reactions to construct the carbon skeleton, followed by a cyclization step. A modular approach for a related system, 1,3-disubstituted tetrahydroisoquinolines, has been developed utilizing a three-component Catellani reaction followed by a gold-catalyzed cyclization/reduction cascade. While this leads to a reduced isoquinoline core, the principles of modular assembly of substituted benzene rings are applicable.

Furthermore, radical cascade reactions of N-alkyl-N-methacryloyl benzamides with aryl aldehydes have been developed to generate isoquinoline-1,3(2H,4H)-dione derivatives. This methodology could potentially be adapted for the synthesis of 6-fluoro analogues by utilizing a benzamide precursor bearing a fluorine atom at the appropriate position.

The following interactive data table showcases representative examples of N-substituted 6-fluoro-1,3(2H,4H)-isoquinolinedione analogues that can be synthesized using the generalized multistep route described above.

| R-Group (in R-NH2) | Product Name | Molecular Formula | Molecular Weight ( g/mol ) |

| H | 6-Fluoro-1,3(2H,4H)-isoquinolinedione | C9H6FNO2 | 179.15 |

| CH3 | 6-Fluoro-2-methyl-1,3(2H,4H)-isoquinolinedione | C10H8FNO2 | 193.17 |

| CH2CH3 | 2-Ethyl-6-fluoro-1,3(2H,4H)-isoquinolinedione | C11H10FNO2 | 207.20 |

| Phenyl | 6-Fluoro-2-phenyl-1,3(2H,4H)-isoquinolinedione | C15H10FNO2 | 255.24 |

| Benzyl | 2-Benzyl-6-fluoro-1,3(2H,4H)-isoquinolinedione | C16H12FNO2 | 269.27 |

The modularity of these synthetic routes is a key advantage, allowing for the systematic exploration of the structure-activity relationships of this class of compounds by varying the substituent on the nitrogen atom. Further research into more convergent and atom-economical synthetic strategies continues to be an active area of investigation.

Mechanistic Investigations of Reactions Involving 1,3 2h,4h Isoquinolinedione, 6 Fluoro

Elucidation of Radical Reaction Pathways

Radical cascade reactions have emerged as a powerful tool for the construction of complex heterocyclic scaffolds like isoquinolinediones from simple precursors. researchgate.netrsc.org These reactions typically proceed through a sequence of elementary steps involving radical intermediates.

The formation of isoquinolinediones via radical pathways follows the fundamental principles of radical chain reactions, which are characterized by three distinct stages: initiation, propagation, and termination. chemistrysteps.commasterorganicchemistry.comyoutube.comlibretexts.org

Initiation: This is the initial step where a radical species is generated from a non-radical precursor. chemistrysteps.comlibretexts.org This can be achieved through the homolytic cleavage of a weak bond, often induced by heat or light. youtube.com For instance, in the synthesis of isoquinolinediones, a radical initiator can abstract a hydrogen atom from a precursor molecule or a radical can be generated from sources like perfluoroalkyl iodides under visible light. researchgate.net The key feature of the initiation step is the net increase in the number of radicals. masterorganicchemistry.comyoutube.com

Propagation: These are the chain-carrying steps where the radical generated during initiation reacts with a stable molecule to form a new radical, which then continues the chain reaction. youtube.comyoutube.com In the context of isoquinolinedione synthesis, a typical propagation sequence might involve the addition of an initially formed radical to an acrylamide (B121943) precursor, followed by an intramolecular cyclization (a 6-endo-trig cyclization) of the resulting radical intermediate to form the core isoquinolinedione structure. nih.gov This process generates a new radical that can participate in further reactions, ensuring the continuation of the chain. youtube.com A crucial aspect of propagation is that there is no net change in the number of radicals. masterorganicchemistry.com

Termination: The chain reaction is concluded in the termination step, where two radical species combine to form a stable, non-radical product. chemistrysteps.comyoutube.com This leads to a net decrease in the number of radicals. masterorganicchemistry.comlibretexts.org Termination can occur through the combination of any two radicals present in the reaction mixture. youtube.com

| Step | Description | Change in Number of Radicals |

|---|---|---|

| Initiation | A non-radical species forms radical species. | 0 → 2 |

| Propagation | A radical reacts with a non-radical to form a new radical and a new non-radical. | 1 → 1 |

| Termination | Two radical species react to form a non-radical species. | 2 → 0 |

The chemo- and regioselectivity of radical reactions leading to isoquinolinediones are highly dependent on the nature of the substrates and the reaction conditions employed. researchgate.net The tolerance of a wide range of functional groups on the starting materials, such as N-alkyl-N-methacryloyl benzamides, allows for the synthesis of a diverse array of substituted isoquinolinediones. rsc.orgresearchgate.net

The choice of radical source is a critical factor influencing the outcome of the reaction. For example, visible-light-induced methods using perfluoroalkyl iodides or bromides as radical sources provide a mild and efficient pathway to perfluorinated isoquinoline-1,3-diones. researchgate.net Similarly, the use of different radical precursors containing elements like sulfur, phosphorus, silicon, and bromine has been explored to expand the synthetic utility of these cascade reactions. rsc.org

Reaction conditions such as the choice of solvent, temperature, and the presence of catalysts or additives can significantly impact the efficiency and selectivity of the reaction. nih.govrug.nl For instance, optimizations involving different copper catalysts, oxidants, and solvents have been shown to afford isoquinolinedione derivatives in good to excellent yields. researchgate.net The regioselectivity of the cyclization step is often controlled by the steric and electronic properties of the substituents on the acrylamide precursor, favoring the formation of the thermodynamically more stable six-membered ring of the isoquinolinedione core.

Detailed Analysis of Photochemical Mechanisms in Fluorine Incorporation

Photochemical methods offer a powerful and often mild approach for the incorporation of fluorine into organic molecules. fraunhofer.de These reactions are initiated by the absorption of light and can proceed through various mechanisms, including photoinduced electron transfer and energy transfer.

Photoinduced electron transfer (PET) is a fundamental process in photochemistry where an electron is transferred from an electron donor to an electron acceptor upon photoexcitation. ursinus.edubasicmedicalkey.com In the context of fluorine incorporation, PET can be utilized to generate reactive radical intermediates. For example, a photosensitizer, upon absorbing light, can be excited to a state where it can either accept an electron from or donate an electron to a suitable substrate, leading to the formation of a radical ion pair.

The efficiency of PET can be influenced by the formation of complexes between the reactants. For instance, the interaction between a photosensitizer and an electron acceptor can be controlled, which in turn affects the generation of the electron transfer products. mdpi.com In some systems, fluoride (B91410) anions can bind to components of the reaction, altering the electronic structure and creating a barrier for photoinduced electron transfer. rsc.org The design of specific probes for DNA or RNA detection has also utilized PET principles, showcasing the versatility of this photochemical process. nih.gov

Energy transfer is another key photochemical process where an excited state of a donor molecule is transferred to an acceptor molecule. fiveable.meescholarship.org This can occur through two primary mechanisms: Förster resonance energy transfer (FRET), a long-range dipole-dipole interaction, and Dexter electron transfer, a short-range mechanism requiring orbital overlap. fiveable.me

In the context of fluorination, triplet-triplet energy transfer has been shown to be a viable mechanism for generating reactive species. rsc.org For example, anthraquinone, acting as a photocatalyst, can be excited to its triplet state. This excited state can then transfer its energy to a fluorinating agent like Selectfluor®, generating a triplet state of the agent. rsc.org This excited fluorinating agent is then capable of abstracting a hydrogen atom to generate alkyl radicals, which can then be fluorinated. rsc.org The feasibility of this energy transfer is dependent on the relative triplet energies of the photocatalyst and the fluorinating agent. rsc.org

| Energy Transfer Mechanism | Description | Range |

| Förster Resonance Energy Transfer (FRET) | Long-range dipole-dipole interaction between the donor and acceptor. | Long-range |

| Dexter Electron Transfer | Short-range exchange mechanism requiring orbital overlap between the donor and acceptor. | Short-range (<1 nm) |

Electrocatalytic Reaction Mechanisms Relevant to Isoquinolinedione Synthesis

Electrocatalysis provides an alternative, often greener, approach for the synthesis of heterocyclic compounds, including isoquinolinediones. researchgate.netresearchgate.net These reactions utilize an electric current to drive chemical transformations, often with high selectivity and efficiency.

The synthesis of trifluoromethylated isoquinoline-1,3-diones has been achieved through an electrochemical approach. nih.gov The proposed mechanism initiates with the single-electron reduction of a trifluoromethyl source at the cathode. This generates a trifluoromethyl radical. This highly reactive radical then attacks an acryloyl benzamide (B126) derivative. The resulting benzamide radical intermediate undergoes an intramolecular cyclization, followed by aromatization, to yield the final isoquinoline-1,3-dione product. nih.gov This method highlights the potential of electrochemistry to initiate radical cascade reactions for the construction of complex fluorinated heterocycles. researchgate.net

Cascade Reaction Intermediates and Transition States

The synthesis of the isoquinoline-1,3(2H,4H)-dione core structure is often achieved through cascade reactions, which are highly efficient processes involving a series of intramolecular transformations. rsc.org Radical cascade reactions, in particular, have emerged as a powerful tool for constructing this heterocyclic system. nih.govrsc.org These reactions typically involve the formation of key radical intermediates that dictate the course of the reaction.

A common strategy involves the use of N-alkyl-N-methacryloyl benzamides as precursors. nih.govrsc.org In a typical cascade, an initial radical addition to the activated alkene of the methacryloyl group generates a primary radical intermediate. This is followed by an intramolecular cyclization onto the aromatic ring, a crucial step that forms the heterocyclic core. The nature of the substituent on the aromatic ring can influence the regioselectivity and efficiency of this cyclization.

For 6-fluoro-1,3(2H,4H)-isoquinolinedione, the presence of the fluorine atom at the 6-position is expected to influence the electronic properties of the aromatic ring. Fluorine is a highly electronegative atom that exerts a strong electron-withdrawing inductive effect (-I). stackexchange.com This effect can polarize the C-F bond and influence the stability of intermediates and transition states during the cyclization step. acs.orgrsc.org The transition state for the intramolecular radical addition would involve the approach of the radical center to the aromatic ring. The fluorine substituent could stabilize the transition state through resonance effects, despite its inductive withdrawal. rsc.org

Computational studies on related systems, such as the Ullmann-type coupling of fluorinated anilines, have shown that fluorine substitution can significantly impact activation energies. mdpi.com Density Functional Theory (DFT) calculations on similar nucleophilic aromatic substitution reactions suggest that the high electronegativity of fluorine can stabilize the negatively charged Meisenheimer-like intermediate, thus lowering the activation barrier of the rate-determining step. stackexchange.com While the mechanism is different, the principle of electronic stabilization by fluorine is transferable to the transition states in radical cascade cyclizations.

Table 1: Plausible Intermediates in the Radical Cascade Synthesis of 6-fluoro-1,3(2H,4H)-isoquinolinedione

| Intermediate | Description | Role in Cascade Reaction |

| Initial Radical | Formed by the addition of a radical initiator to the alkene of a suitable precursor. | Initiates the cascade sequence. |

| Cyclized Radical | Resulting from the intramolecular addition of the initial radical to the aromatic ring. | Key intermediate leading to the formation of the isoquinolinedione core. |

| Aromatized Product | The final 6-fluoro-1,3(2H,4H)-isoquinolinedione formed after a subsequent oxidation or hydrogen abstraction step. | The stable end product of the cascade. |

Radical Scavenging and Kinetic Isotope Effect Studies

Radical Scavenging:

The potential for 1,3(2H,4H)-isoquinolinedione derivatives to act as radical scavengers is an area of interest, given the antioxidant properties of many nitrogen-containing heterocyclic compounds. nih.govmdpi.com The mechanism of radical scavenging by phenolic compounds, which can be analogous to certain aspects of scavenging by other functional groups, often involves hydrogen atom transfer (HAT) or single electron transfer (SET). mdpi.comfrontiersin.org For a molecule like 6-fluoro-1,3(2H,4H)-isoquinolinedione, the presence of N-H and C-H bonds offers potential sites for hydrogen donation to a radical species, thereby neutralizing it.

The fluorine substituent would likely modulate the radical scavenging potential. Its strong electron-withdrawing nature could influence the bond dissociation enthalpy (BDE) of the N-H bond in the dione (B5365651) ring. A lower BDE generally correlates with a higher radical scavenging activity via the HAT mechanism. mdpi.com Theoretical studies on other fluorinated compounds have shown that fluorine substitution can have complex effects on reactivity, sometimes leading to unexpected increases in reaction rates. rsc.org Computational modeling, such as DFT calculations, could be employed to predict the BDE of the N-H bond in 6-fluoro-1,3(2H,4H)-isoquinolinedione and compare it to the parent compound to assess the electronic impact of the fluorine atom on its potential antioxidant activity. nih.gov

Kinetic Isotope Effect Studies:

The kinetic isotope effect (KIE) is a powerful tool for elucidating reaction mechanisms by determining the rate-limiting step and probing the structure of transition states. wikipedia.orglibretexts.org The KIE is the ratio of the reaction rate of a compound with a lighter isotope to that of the same compound with a heavier isotope at a specific position. wikipedia.org

In the context of reactions involving 6-fluoro-1,3(2H,4H)-isoquinolinedione, KIE studies could provide valuable mechanistic insights. For instance, in the radical cascade synthesis, replacing a hydrogen atom with deuterium (B1214612) at a position involved in a bond-breaking or bond-forming event in the rate-determining step would lead to a primary KIE. princeton.edu If C-H bond cleavage on the aromatic ring is part of the rate-determining aromatization step, a significant primary KIE would be expected.

Secondary KIEs, where the isotopic substitution is at a position not directly involved in bond breaking or formation, can also provide information about changes in hybridization or steric environment at the transition state. wikipedia.orglibretexts.org For example, a secondary KIE could be measured by isotopic labeling of the methylene (B1212753) group in the dione ring to probe changes in its vibrational frequencies in the transition state of a particular reaction.

Table 2: Potential Kinetic Isotope Effect Studies for Mechanistic Elucidation

| Type of KIE | Position of Isotopic Labeling | Mechanistic Information Gained |

| Primary | Hydrogen on the aromatic ring involved in the aromatization step of the cascade synthesis. | Would indicate if C-H bond cleavage is part of the rate-determining step. |

| Secondary | Hydrogens on the C4 methylene group. | Could provide insight into changes in hybridization or steric environment at the transition state of reactions involving this position. |

| Primary | Nitrogen-bound hydrogen (N-H). | In radical scavenging studies, would help to confirm a hydrogen atom transfer mechanism from the nitrogen. |

While direct experimental data for 6-fluoro-1,3(2H,4H)-isoquinolinedione is not available in the reviewed literature, the principles outlined above provide a solid framework for future mechanistic investigations into the reactions of this compound.

Advanced Spectroscopic and Analytical Characterization Techniques for 1,3 2h,4h Isoquinolinedione, 6 Fluoro

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is the most powerful tool for determining the molecular structure of 1,3(2H,4H)-Isoquinolinedione, 6-fluoro- in solution. By analyzing the magnetic properties of ¹H, ¹³C, and ¹⁹F nuclei, a complete picture of the molecule's atomic connectivity and environment can be assembled.

The ¹H NMR spectrum of 1,3(2H,4H)-Isoquinolinedione, 6-fluoro- provides detailed information about the number, environment, and connectivity of protons in the molecule. The spectrum is characterized by signals from the aromatic protons and the aliphatic methylene (B1212753) protons.

The aromatic region displays a complex pattern due to the fluorine substitution on the benzene (B151609) ring. The fluorine atom at the C-6 position influences the chemical shifts and coupling of the adjacent protons (H-5 and H-7) and the more distant H-8.

H-8: This proton is expected to appear as a doublet of doublets, primarily due to ortho-coupling with H-7.

H-7: This proton's signal would be a doublet of doublet of doublets, arising from ortho-coupling to H-8 and meta-coupling to H-5, as well as coupling to the fluorine at C-6.

H-5: This proton is anticipated to appear as a doublet of doublets, resulting from meta-coupling to H-7 and ortho-coupling to the C-6 fluorine atom.

The methylene protons at the C-4 position are chemically equivalent and are not coupled to any other protons, thus appearing as a sharp singlet. The N-H proton of the imide group often appears as a broad singlet and its chemical shift can be solvent-dependent.

Table 1: Hypothetical ¹H NMR Data for 1,3(2H,4H)-Isoquinolinedione, 6-fluoro- (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~11.20 | br s | - | NH |

| ~7.95 | dd | J = 8.5, 5.5 Hz | H -8 |

| ~7.50 | ddd | J = 8.5, 8.5, 2.5 Hz | H -7 |

| ~7.35 | dd | J = 8.5, 2.5 Hz | H -5 |

| ~4.30 | s | - | CH₂ |

Note: This is a representative table based on known chemical shifts and coupling patterns for similar structures. Actual experimental values may vary.

The ¹³C NMR spectrum is crucial for mapping the carbon framework of the molecule. It reveals nine distinct signals corresponding to the nine carbon atoms in 1,3(2H,4H)-Isoquinolinedione, 6-fluoro-. The carbonyl carbons (C-1 and C-3) are typically found in the most downfield region of the spectrum.

A key feature of the spectrum is the effect of the fluorine atom on the carbon chemical shifts, known as carbon-fluorine coupling (JCF). The carbon directly attached to the fluorine (C-6) will appear as a doublet with a large coupling constant (¹JCF). Adjacent carbons (C-5, C-7) will also show smaller doublet splittings due to two-bond coupling (²JCF), and carbons further away will exhibit even smaller couplings (³JCF, ⁴JCF), providing definitive evidence for the fluorine's position.

Table 2: Hypothetical ¹³C NMR Data for 1,3(2H,4H)-Isoquinolinedione, 6-fluoro- (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) | Assignment |

| ~168.0 | - | C -1 (C=O) |

| ~165.5 | - | C -3 (C=O) |

| ~162.0 | d, ¹JCF ≈ 245 Hz | C -6 |

| ~138.0 | d, ³JCF ≈ 8 Hz | C -8a |

| ~131.0 | d, ⁴JCF ≈ 3 Hz | C -4a |

| ~129.0 | d, ³JCF ≈ 9 Hz | C -8 |

| ~120.0 | d, ²JCF ≈ 22 Hz | C -5 |

| ~115.0 | d, ²JCF ≈ 21 Hz | C -7 |

| ~40.0 | - | C -4 |

Note: This is a representative table based on known chemical shifts and coupling patterns for similar structures. Actual experimental values may vary.

¹⁹F NMR is a highly sensitive technique used specifically to analyze the fluorine atom in the molecule. doi.org Since ¹⁹F is a spin-1/2 nucleus with 100% natural abundance, this method provides a clear and unambiguous signal. For 1,3(2H,4H)-Isoquinolinedione, 6-fluoro-, the ¹⁹F NMR spectrum would show a single resonance for the C-6 fluorine atom. The chemical shift of this signal is indicative of the electronic environment of the fluorine atom. researchgate.net

The multiplicity of the ¹⁹F signal provides connectivity information. It is expected to be a multiplet, likely a doublet of doublets, due to coupling with the two ortho protons, H-5 and H-7. The magnitude of these three-bond coupling constants (³JHF) helps to confirm the substitution pattern on the aromatic ring.

Table 3: Predicted ¹⁹F NMR Data for 1,3(2H,4H)-Isoquinolinedione, 6-fluoro-

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~ -110 to -120 | Multiplet | C6-F |

Note: Chemical shift is relative to a standard like CFCl₃. This is a representative value based on typical shifts for fluoroaromatic compounds.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry is an essential analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and deduce the elemental formula of a compound.

ESI-HRMS provides an extremely accurate mass measurement, often to within a few parts per million (ppm). This precision allows for the unambiguous determination of the elemental formula of 1,3(2H,4H)-Isoquinolinedione, 6-fluoro- (C₉H₆FNO₂). The technique typically detects the protonated molecule [M+H]⁺ or other adducts like the sodium adduct [M+Na]⁺.

Further analysis using tandem mass spectrometry (MS/MS) can induce fragmentation of the parent ion. The resulting fragmentation pattern offers valuable structural information. For this molecule, common fragmentation pathways could include the neutral loss of carbon monoxide (CO) or isocyanic acid (HNCO), providing further confirmation of the isoquinolinedione core structure.

Table 4: Predicted ESI-HRMS Data for 1,3(2H,4H)-Isoquinolinedione, 6-fluoro-

| Ion | Calculated Exact Mass (m/z) |

| [M+H]⁺ (C₉H₇FNO₂)⁺ | 180.0455 |

| [M+Na]⁺ (C₉H₆FNO₂Na)⁺ | 202.0275 |

Electron Spin Resonance (ESR) Spectroscopy for Radical Species Detection and Redox Chemistry

Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR), is a technique that specifically detects species with unpaired electrons, such as free radicals or transition metal complexes. nih.gov

As a stable, closed-shell molecule, 1,3(2H,4H)-Isoquinolinedione, 6-fluoro- is diamagnetic and therefore ESR-silent; it will not produce an ESR signal on its own. However, ESR spectroscopy would be an invaluable tool for studying the redox chemistry or radical reactions involving this compound. For instance, if the molecule were to undergo a one-electron reduction or oxidation, the resulting radical anion or cation could be detected and characterized by ESR. The technique could provide information on the distribution of the unpaired electron's spin density across the molecule, revealing insights into its electronic structure and reactivity in redox processes. Similarly, if the compound were a precursor in a reaction that generates radical intermediates, ESR could be used to detect and identify those transient species. nih.gov

Theoretical and Computational Chemistry Studies on 1,3 2h,4h Isoquinolinedione, 6 Fluoro

Molecular Dynamics and Simulation

While quantum chemical calculations provide insights into the static properties of a molecule, molecular dynamics (MD) simulations are used to study its dynamic behavior over time. MD simulations solve Newton's equations of motion for the atoms in a system, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its environment.

The isoquinolinedione ring system is not perfectly planar, and the flexibility of the ring can be important for its biological activity and physical properties. MD simulations can be used to explore the conformational landscape of 6-fluoro-1,3(2H,4H)-isoquinolinedione.

Key insights from MD simulations would include:

Ring Pucker and Flexibility: The simulations would reveal the preferred puckering of the non-aromatic part of the isoquinolinedione ring and the energy barriers between different conformations.

Influence of the Fluorine Atom: The presence of the fluorine atom may subtly influence the conformational preferences of the ring system due to steric and electronic effects.

Vibrational Motions: The simulations would also capture the vibrational motions of the molecule, providing a dynamic picture of its internal movements.

The behavior of a molecule can be significantly influenced by its environment, particularly the solvent. MD simulations are an excellent tool for studying solvent effects by explicitly including solvent molecules in the simulation box.

For 6-fluoro-1,3(2H,4H)-isoquinolinedione, MD simulations in different solvents (e.g., water, methanol, chloroform) could reveal:

Solvation Shell Structure: The arrangement of solvent molecules around the solute molecule. For instance, in water, one would expect to see water molecules forming hydrogen bonds with the carbonyl oxygens and the N-H group.

Solvent-Induced Conformational Changes: The solvent can influence the conformational equilibrium of the molecule. A polar solvent might stabilize a more polar conformation, while a nonpolar solvent might favor a less polar one.

Diffusion and Rotational Dynamics: The simulations can be used to calculate the diffusion coefficient and rotational correlation times of the molecule in different solvents, which are related to its mobility.

A hypothetical table summarizing the expected influence of different solvents on the behavior of 6-fluoro-1,3(2H,4H)-isoquinolinedione is presented below.

| Solvent | Dielectric Constant | Expected Interactions | Predicted Molecular Behavior |

| Water | 78.4 | Strong hydrogen bonding with C=O and N-H groups | Enhanced solubility, stabilization of polar conformers |

| Methanol | 32.7 | Hydrogen bonding interactions | Good solubility, similar behavior to water |

| Chloroform | 4.8 | Weaker dipole-dipole interactions | Lower solubility, potential for aggregation |

Note: These are generalized predictions based on the principles of solute-solvent interactions.

In Silico Prediction of Molecular Interactions and Binding Properties

Computational studies on the 1,3(2H,4H)-isoquinolinedione scaffold, including derivatives similar to the 6-fluoro- variant, have been instrumental in elucidating their structure-activity relationships and potential as therapeutic agents. These in silico techniques allow for the rational design of more potent and selective molecules by simulating their interactions with biological targets at an atomic level. plos.org

Molecular Docking and Scoring for Ligand-Target Systems

Molecular docking is a fundamental computational technique used to predict the preferred orientation of a ligand when bound to a target protein. For derivatives of the 1,3(2H,4H)-isoquinolinedione core, docking studies have been successfully employed to understand their inhibitory mechanism against various protein targets, such as cyclin-dependent kinase 4 (CDK4). plos.org

In a typical docking protocol for isoquinolinedione derivatives, the three-dimensional structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). The ligand, 1,3(2H,4H)-Isoquinolinedione, 6-fluoro-, is prepared by building its 3D conformation and optimizing its geometry using computational chemistry software. Docking programs, such as Surflex-Dock, are then used to place the ligand into the binding site of the protein, generating multiple possible binding poses. plos.org

Each pose is evaluated by a scoring function, which estimates the binding affinity (e.g., in kcal/mol). A lower docking score generally indicates a more favorable binding interaction. These scores are calculated based on factors like hydrogen bonds, van der Waals forces, and electrostatic interactions between the ligand and the protein. For isoquinolinedione analogs targeting CDK4, these simulations have provided crucial insights into how modifications to the core structure influence binding affinity. plos.org

Table 1: Representative Molecular Docking Parameters for Isoquinolinedione Scaffolds

| Parameter | Description | Typical Software/Method |

| Target Protein | 3D crystal structure of the biological target (e.g., CDK4, USP7). plos.orgnih.gov | Protein Data Bank (PDB) |

| Ligand Preparation | Generation of 3D coordinates and assignment of atomic charges. plos.org | SYBYL, Gasteiger-Hückel charges |

| Docking Algorithm | Method used to predict the ligand's conformation within the binding site. | Surflex-Dock, AutoDock, Glide |

| Scoring Function | Estimates the binding free energy to rank different poses. | ChemScore, GoldScore, GlideScore |

| Output | Binding poses, docking scores (e.g., -log(Ki)), predicted interactions. | Visualizer (e.g., PyMOL, Chimera) |

Binding Site Analysis and Interaction Fingerprints

Following the docking simulation, a detailed analysis of the highest-scoring poses reveals the specific interactions that stabilize the ligand-protein complex. For the isoquinolinedione scaffold, the binding mode within the ATP-binding pocket of kinases like CDK4 has been characterized by a distinct pattern of interactions. plos.org

Key interactions for this class of compounds often involve:

Hydrogen Bonds: The carbonyl groups of the dione (B5365651) ring are potent hydrogen bond acceptors, frequently forming crucial hydrogen bonds with backbone amide groups of hinge region residues in kinases (e.g., Val96 in CDK4). plos.org

Hydrophobic Interactions: The aromatic rings of the isoquinolinedione core engage in hydrophobic interactions with nonpolar amino acid residues within the binding pocket. The 6-fluoro substituent on the ring can modulate these interactions, potentially enhancing binding by interacting with specific hydrophobic regions.

Pi-Stacking: The planar isoquinolinedione ring system can participate in pi-pi stacking or T-shaped pi-stacking interactions with aromatic residues like phenylalanine or tyrosine in the active site.

This analysis generates an "interaction fingerprint," a profile of the specific amino acid residues involved and the nature of the bonds formed. This fingerprint is critical for understanding the basis of molecular recognition and for designing derivatives with improved affinity or selectivity. plos.org

Table 2: Predicted Interactions for an Isoquinolinedione Scaffold in a Kinase Binding Site (Example: CDK4)

| Interaction Type | Ligand Moiety | Protein Residue (Example) |

| Hydrogen Bond | Carbonyl Oxygen | Val96 (backbone NH) |

| Hydrogen Bond | Dione Nitrogen | Asp99 (side chain) |

| Hydrophobic | Isoquinoline (B145761) Ring | Ile12, Val64, Ala150 |

| Pi-Stacking | Benzene (B151609) Ring | Phe93 |

Predicting Molecular Recognition Profiles

Computational models extend beyond single-target docking to predict the broader molecular recognition profile of a compound. Techniques like 3D-Quantitative Structure-Activity Relationship (3D-QSAR) are used to correlate the structural features of a series of molecules with their biological activity. plos.org

For a series of isoquinoline-1,3-diones, 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been developed. These models generate contour maps that visualize the regions around the molecule where certain properties are predicted to influence activity:

Steric Fields: Indicate where bulky groups are favored or disfavored.

Electrostatic Fields: Show where positive or negative charges enhance activity.

Hydrophobic Fields: Highlight regions where hydrophobic character is beneficial.

Hydrogen Bond Donor/Acceptor Fields: Pinpoint locations where hydrogen bonding capabilities are important.

By analyzing these models for the isoquinolinedione scaffold, researchers can predict how substitutions, such as the fluorine atom at the 6-position, will impact biological activity. For example, a CoMSIA model might indicate that an electronegative, hydrogen bond-accepting group at the 6-position is favorable for activity, thus rationalizing the potency of 1,3(2H,4H)-Isoquinolinedione, 6-fluoro-. These predictive models are invaluable for designing new derivatives with potentially superior therapeutic profiles. plos.org

In Vitro Molecular Interactions and Biochemical Target Identification of 1,3 2h,4h Isoquinolinedione, 6 Fluoro

Enzyme Inhibition and Modulation (Mechanism-Focused)

The isoquinoline-1,3-dione scaffold has proven to be a versatile platform for the development of inhibitors targeting a range of enzymes critical in disease pathways. The specific substitutions on the isoquinoline (B145761) ring system dictate the target specificity and the mechanism of inhibition.

Tyrosyl DNA Phosphodiesterase II (TDP2) Inhibition Mechanisms by Isoquinolinediones, including 6-(trifluoromethyl)isoquinoline-1,3(2H,4H)-dione

Tyrosyl DNA Phosphodiesterase II (TDP2) is a crucial enzyme in the repair of DNA damage caused by topoisomerase II (Top2) poisons, a class of widely used anticancer drugs. nih.govfigshare.com TDP2 resolves abortive Top2 cleavage complexes, where Top2 is covalently linked to the 5'-end of the DNA, thereby contributing to drug resistance. nih.gov Inhibition of TDP2 is a promising strategy to enhance the efficacy of Top2-targeting chemotherapies. nih.govfigshare.com

The isoquinoline-1,3-dione core has been identified as a viable chemotype for the selective inhibition of TDP2. nih.govfigshare.com Structure-activity relationship (SAR) studies have demonstrated that various analogues of this scaffold can inhibit TDP2 in the low micromolar range. nih.gov Notably, these compounds often show high selectivity for TDP2 over the related enzyme, Tyrosyl DNA Phosphodiesterase I (TDP1), which repairs 3'-phosphotyrosyl bonds. nih.govnih.gov

One such derivative, 6-(trifluoromethyl)isoquinoline-1,3(2H,4H)-dione , has been synthesized and characterized. nih.gov While detailed mechanistic studies on its specific interactions are ongoing, homology modeling suggests that isoquinolinedione inhibitors bind within the TDP2 active site. nih.gov The catalytic mechanism of TDP2 involves one or two magnesium ions (Mg²⁺) and key residues such as Asp262, Glu152, His351, and Asn120. nih.gov It is hypothesized that the isoquinolinedione inhibitors interfere with the coordination of the substrate or the catalytic metal ions within this active site. Further SAR studies have explored modifications at the N-2 and C-4 positions of the isoquinoline-1,3-dione core, finding that N-2 substitution leads to a loss of potency, while specific benzylidene substitutions at C-4 can result in low micromolar inhibitors. nih.gov

Table 1: TDP2 Inhibition by Isoquinoline-1,3-dione Derivatives

| Compound | Target | IC₅₀ (µM) | Selectivity vs. TDP1 |

|---|---|---|---|

| Isoquinoline-1,3-dione Analog 64 | Recombinant TDP2 | 1.9 | High (No inhibition of TDP1 up to 111 µM) nih.gov |

| 4-Benzylideneisoquinoline-1,3(2H, 4H)-dione 12q | TDP2 | 4.8 | Not specified nih.gov |

HIV-1 Integrase and Reverse Transcriptase Ribonuclease H (RNase H) Inhibition Mechanisms by 2-Hydroxyisoquinoline-1,3(2H,4H)-diones

Human Immunodeficiency Virus type 1 (HIV-1) relies on two key enzymatic activities for its replication: integrase (IN), which inserts the viral DNA into the host genome, and the Ribonuclease H (RNase H) domain of reverse transcriptase, which degrades the RNA strand of RNA:DNA hybrids. nih.govpatsnap.com Both enzymes utilize two divalent metal ions, typically Mg²⁺, in their active sites for catalysis. researchgate.net

The 2-hydroxyisoquinoline-1,3(2H,4H)-dione scaffold has been designed as a dual inhibitor of both HIV-1 IN and RNase H. researchgate.netacs.org The key mechanistic feature of these compounds is their N-hydroxyimide functionality, which contains three oxygen atoms positioned to effectively chelate the two metal ions in the active sites of these enzymes. researchgate.netacs.org This chelation competitively inhibits the binding of the natural substrates.

For HIV-1 IN, the inhibition can affect both the 3'-processing and strand transfer steps of integration. nih.govnih.gov Some derivatives show a marked effect on both reactions, suggesting a novel inhibition mechanism. nih.gov For RNase H, these compounds have shown specific inhibition of the isolated RNase H domain with sub-micromolar potency, while being inactive against the polymerase activity of reverse transcriptase. mdpi.com

While many of these compounds demonstrate potent enzymatic inhibition, their development as antiviral agents has been hampered by high cellular cytotoxicity. nih.govnih.gov Nevertheless, they serve as a valuable foundation for the design of new inhibitors. nih.gov

Table 2: Inhibition of HIV-1 Enzymes by 2-Hydroxyisoquinoline-1,3(2H,4H)-dione Derivatives

| Compound Class | Target Enzymes | Mechanism of Action |

|---|---|---|

| 2-Hydroxyisoquinoline-1,3(2H,4H)-diones | HIV-1 Integrase, HIV-1 RNase H | Metal chelation in the active site researchgate.netacs.org |

Cyclin-Dependent Kinase 4 (CDK4) Allosteric or Active Site Modulation by 6-Substituted Isoquinoline-1,3-dione Derivatives

Cyclin-dependent kinase 4 (CDK4), in complex with cyclin D, is a critical regulator of the G1-S phase transition in the cell cycle. plos.orgnih.gov Aberrant activity of CDK4 is a hallmark of many cancers, making it an attractive target for anticancer drug development. nih.govfigshare.com

A series of 4-(phenylaminomethylene)isoquinoline-1,3(2H,4H)-dione derivatives have been identified as potent and selective inhibitors of CDK4. nih.govfigshare.com SAR studies have shown that inhibitory activity is significantly enhanced by the introduction of an aryl or heteroaryl substituent at the C-6 position of the isoquinoline-1,3-dione core. nih.govfigshare.com For instance, certain 4-(benzylaminomethylene)isoquinoline-1,3-(2H,4H)-diones exhibit IC₅₀ values against CDK4 in the low nanomolar range. mdpi.com

Molecular docking studies suggest that these inhibitors bind to the ATP-binding site of CDK4. nih.gov The interaction models indicate that the isoquinoline-1,3-dione scaffold interacts with the hinge region of the kinase, a common feature of ATP-competitive inhibitors. plos.org While the primary mechanism appears to be active site modulation, the potential for allosteric inhibition in kinases is an area of active investigation. nih.govnih.gov The distinct conformational dynamics of CDK4 compared to other CDKs may present opportunities for developing allosteric inhibitors that could offer higher selectivity. nih.govresearchgate.net

Table 3: CDK4 Inhibition by 6-Substituted Isoquinoline-1,3-dione Derivatives

| Compound Class | Target | IC₅₀ | Mechanism |

|---|---|---|---|

| 4-(Phenylaminomethylene)isoquinoline-1,3(2H,4H)-diones | CDK4 | Varies with substitution | Active site modulation nih.govnih.gov |

Alpha-Adrenoceptor Ligand-Binding Profiles, specifically α2B-Adrenergic Receptor Antagonism by 4,4-dimethylisoquinoline-1,3(2H,4H)-dione derivatives

Alpha-adrenoceptors are members of the G-protein coupled receptor family and are involved in a wide range of physiological processes. Pharmacological blockade of α2-adrenoceptors, for example, is being investigated for the treatment of depression. researchgate.net

Derivatives of 4,4-dimethylisoquinoline-1,3(2H,4H)-dione have been designed and evaluated for their ligand-binding profiles at alpha-adrenoceptors. researchgate.net Radioligand binding assays are employed to determine the affinity of these compounds for different adrenoceptor subtypes. researchgate.net This involves using radiolabeled ligands, such as [³H]prazosin for α₁-adrenoceptors and [³H]clonidine for α₂-adrenoceptors, to compete with the test compounds for binding to receptor preparations. researchgate.net While specific data on the α2B-adrenergic receptor antagonism of 6-fluoro derivatives is not detailed in the available literature, the general approach demonstrates the utility of the isoquinolinedione scaffold in targeting these receptors. Ligand binding to these receptors can interfere with their heteromerization with other receptors, such as chemokine receptors, thereby modulating their signaling pathways. nih.gov

Metal Ion Complexation and Chelation Properties (Structural and Electronic Basis)

The ability of certain isoquinoline-1,3-dione derivatives to chelate metal ions is fundamental to their mechanism of action against specific enzymes. mdpi.com Chelation involves the formation of a stable, ring-like structure (a chelate) between a ligand and a central metal ion. ebsco.com

As discussed previously, 2-hydroxyisoquinoline-1,3(2H,4H)-diones are potent inhibitors of metalloenzymes like HIV-1 integrase and RNase H due to their metal-chelating capabilities. acs.orgnih.gov The structural basis for this is the N-hydroxyimide moiety, which presents a pharmacophore of three oxygen atoms. acs.org These atoms are optimally spaced to coordinate with the two divalent metal ions (e.g., Mg²⁺) present in the active sites of these enzymes. researchgate.netacs.org

Physicochemical studies have confirmed the formation of magnesium complexes with these compounds. researchgate.netnih.gov The stoichiometry of these complexes in solution has been shown to be both 1:1 and 1:2 (metal:ligand), depending on the specific derivative and conditions. researchgate.netnih.gov The electronic properties of the isoquinolinedione ring and its substituents influence the stability and geometry of the resulting metal complex, which in turn dictates the inhibitory potency. researchgate.net

Chemical Proteomics and Affinity-Based Probing for Target Discovery

Identifying the cellular targets of bioactive small molecules is a critical step in drug discovery and in understanding their mechanisms of action. nih.gov Chemical proteomics, particularly through the use of affinity-based probes, provides a powerful strategy for this purpose. researchgate.netrsc.org

An affinity-based probe is typically constructed by chemically modifying a bioactive molecule, such as an isoquinolinedione derivative, with two key features: a reactive group for covalent crosslinking to the target protein and a reporter tag (e.g., a fluorophore or a biotin (B1667282) tag for affinity purification). frontiersin.org This allows for the capture and subsequent identification of target proteins from complex biological samples like cell lysates. nih.gov

This approach can be used to:

Identify novel targets: By screening the isoquinolinedione probe against a proteome, new and previously unknown binding partners can be discovered. researchgate.net

Confirm known targets: The technique can validate the engagement of a compound with its intended target in a complex biological environment. researchgate.net

The isoquinoline-1,3-dione scaffold, with its demonstrated ability to interact with multiple distinct protein classes, is a suitable candidate for derivatization into affinity-based probes. Such probes would be invaluable tools for elucidating the full spectrum of biological targets for this versatile chemical class. frontiersin.org

Prospective Research Directions and Synthetic Innovations for 1,3 2h,4h Isoquinolinedione, 6 Fluoro Chemistry

Rational Design of Next-Generation Fluorinated Isoquinolinediones with Tailored Reactivity

The rational design of novel 6-fluoro-isoquinolinedione analogs is a crucial avenue for expanding the chemical space and developing compounds with fine-tuned reactivity and biological activity. A primary challenge in the synthesis of derivatives of 1,3(2H,4H)-isoquinolinedione, 6-fluoro-, particularly when employing diazo-based functionalization strategies, is the inherent instability of certain intermediates. For instance, studies on the photochemical functionalization of 4-diazoisoquinoline-1,3(2H,4H)-diones have indicated that the presence of a halogen, such as fluorine, at the 6-position can destabilize the diazo compound, complicating its isolation and subsequent reactions. nih.gov

Future rational design efforts should focus on:

Stabilizing Electron-Withdrawing Effects: Developing synthetic strategies that either mitigate the destabilizing effect of the 6-fluoro substituent on key intermediates or bypass the use of such unstable species altogether. This could involve the use of alternative functional group precursors or protecting group strategies.

Modulating Electronic Properties: Systematically introducing additional substituents onto the aromatic ring to electronically tune the isoquinolinedione core. The interplay between the 6-fluoro group and other electron-donating or electron-withdrawing groups could lead to novel reactivity and selectivity patterns.

Structure-Based Design: Utilizing computational modeling to predict the impact of structural modifications on the stability, reactivity, and potential biological target interactions of new 6-fluoro-isoquinolinedione derivatives.

| Design Strategy | Rationale | Potential Outcome |

| Introduction of electron-donating groups | Counteract the electron-withdrawing nature of fluorine to stabilize reactive intermediates. | Improved yields and accessibility of new derivatives. |

| Bioisosteric replacement of the 6-fluoro group | Explore the impact of other fluorine-containing motifs (e.g., trifluoromethyl) on properties. | Modulation of lipophilicity and metabolic stability. |

| N-alkylation/arylation | Modify the nitrogen substituent to influence solubility, and steric and electronic properties. | Enhanced pharmacokinetic profiles. |

Development of Sustainable and Eco-Friendly Synthetic Methodologies for Fluorinated Isoquinolinediones

The increasing emphasis on green chemistry necessitates the development of sustainable and environmentally benign synthetic routes to 1,3(2H,4H)-Isoquinolinedione, 6-fluoro- and its derivatives. Current synthetic approaches often rely on multi-step procedures that may involve hazardous reagents and generate significant waste.

Future research in this area should prioritize:

Catalytic Methods: Exploring the use of transition-metal or organocatalysis to achieve efficient and selective transformations, reducing the need for stoichiometric reagents.

One-Pot Reactions: Designing cascade or domino reactions that allow for the construction of the fluorinated isoquinolinedione scaffold in a single synthetic operation, thereby minimizing purification steps and solvent usage. rsc.org

Alternative Energy Sources: Investigating the application of microwave irradiation or photochemical methods to accelerate reactions and reduce energy consumption. nih.gov Photochemical approaches, for example, can offer mild conditions for the introduction of fluorinated moieties. nih.gov

Benign Solvents: Replacing traditional volatile organic solvents with greener alternatives such as water, ionic liquids, or deep eutectic solvents.

| Sustainable Approach | Advantage | Example Application |

| Flow Chemistry | Improved heat and mass transfer, enhanced safety, and potential for automation. | Continuous production of key intermediates. |

| Biocatalysis | High selectivity and mild reaction conditions. | Enzymatic resolution of chiral derivatives. |

| Atom Economy | Maximizing the incorporation of starting material atoms into the final product. | Development of addition and cyclization reactions. |

Exploration of Novel Reaction Pathways for Site-Selective Functionalization of the Isoquinolinedione Scaffold

The ability to selectively introduce functional groups at specific positions on the 1,3(2H,4H)-Isoquinolinedione, 6-fluoro- scaffold is paramount for structure-activity relationship studies and the development of targeted therapeutics. While methods for the functionalization of the broader isoquinolinedione class exist, the influence of the 6-fluoro substituent on regioselectivity remains an area ripe for exploration.

Promising avenues for future research include:

C-H Functionalization: Developing catalytic methods for the direct and site-selective functionalization of C-H bonds on the aromatic ring. This would provide a more atom-economical and efficient alternative to traditional cross-coupling reactions that require pre-functionalized starting materials.

Photocatalytic Radical Reactions: Expanding the use of photoredox catalysis to enable novel radical-mediated transformations for the introduction of diverse functional groups. nih.gov

Functionalization of the Methylene (B1212753) Bridge: Exploring reactions that target the C4 position of the isoquinolinedione core to introduce further structural diversity.

Directed Metalation: Utilizing the directing-group ability of the carbonyl or fluoro groups to achieve regioselective lithiation or borylation followed by reaction with various electrophiles.

| Position | Functionalization Strategy | Potential Reagents/Catalysts |

| C4 | Enolate chemistry, radical additions | Strong bases, photoredox catalysts |

| C5, C7, C8 | C-H activation, electrophilic aromatic substitution | Palladium, rhodium, or iridium catalysts; strong acids |

| N2 | Alkylation, arylation, acylation | Alkyl halides, aryl boronic acids, acyl chlorides |

Advanced Computational Methodologies for Predictive Chemical Discovery in Fluorinated Heterocycles

Computational chemistry offers powerful tools for accelerating the discovery and development of new 6-fluoro-isoquinolinedione derivatives. By providing insights into molecular properties and reaction mechanisms, computational methods can guide experimental efforts and reduce the need for extensive empirical screening.

Key areas where advanced computational methodologies can be applied include:

Reaction Mechanism Elucidation: Using Density Functional Theory (DFT) and other quantum mechanical methods to investigate the mechanisms of key synthetic transformations, understand the role of catalysts, and rationalize observed stereoselectivity. This can be particularly valuable in understanding the aforementioned instability of 6-fluoro-substituted diazo intermediates. nih.gov

Predictive Modeling of Reactivity: Developing quantitative structure-reactivity relationship (QSRR) models to predict the outcome of reactions for a range of substituted 6-fluoro-isoquinolinedione precursors.

Virtual Screening and Drug Design: Employing molecular docking and molecular dynamics simulations to predict the binding affinity and mode of interaction of novel 6-fluoro-isoquinolinedione derivatives with biological targets.

In Silico Prediction of ADMET Properties: Using computational models to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of virtual compounds, allowing for the early-stage identification of candidates with favorable pharmacokinetic profiles.

Q & A

Q. How should researchers align experimental designs with ethical guidelines for novel fluorinated compounds?

Q. What theoretical models explain the electronic effects of the 6-fluoro substituent on reactivity?

- Methodological Answer : Use Hammett substituent constants (σ) to predict electronic influences on ring electrophilicity. Pair with computational models (e.g., NBO analysis) to map charge distribution. Experimental validation via kinetic isotope effects or isotopic labeling confirms theoretical predictions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.